molecular formula C7H12N2O5 B096637 (S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid CAS No. 16639-91-1

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid

Cat. No. B096637
CAS RN: 16639-91-1
M. Wt: 204.18 g/mol
InChI Key: YORYXPTWPIKBDE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino acids are fundamental units of proteins and play crucial roles in biological processes. They typically consist of an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain that varies between different amino acids .


Synthesis Analysis

Amino acids can be synthesized through several methods, including solid phase peptide synthesis, recombinant DNA techniques, and the polymerization of activated amino acid monomers .


Molecular Structure Analysis

The structure of an amino acid is typically analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and X-ray photoelectron spectroscopy (XPS) .


Chemical Reactions Analysis

The chemical reactions involving amino acids can be studied using various chromatographic techniques . These techniques can measure protein levels and provide specific compositional information.


Physical And Chemical Properties Analysis

Amino acids have unique physical and chemical properties, including their solubility, isoelectric point, and reactivity . These properties can be determined using various analytical techniques.

Scientific Research Applications

Nanocomposite Film Preparation

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid has been used in the preparation of chitosan complex matrices for silver nanoparticles, creating nanocomposite films. These films exhibit antibacterial activity and are considered promising for biomedical applications (Srivastava, Tiwari, & Dutta, 2011).

Molecular Structure Analysis

Research includes the study of the molecular structure, hyperpolarizability, molecular electrostatic potential, and NBO analysis of similar compounds. These studies are crucial for understanding the stability and charge transfer within the molecule (Raju et al., 2015).

Vibrational and Electronic Studies

Investigations into the vibrational, structural, electronic, and optical properties of related compounds have been conducted. These studies include spectroscopic analysis and theoretical calculations, providing insights into the reactivity of these compounds (Vanasundari et al., 2018).

Chemical Reaction Studies

There is research exploring the reactions of ethyl 4-halo-3-oxobutanoate with various compounds. Such studies contribute to the understanding of the chemical behavior and potential applications of these substances (Kato, Kimura, & Tanji, 1978).

Antioxidant Properties Investigation

Some derivatives of this compound have been investigated for their antioxidant properties, which are relevant in the field of medicinal chemistry (Stanchev et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. Safety data sheets (SDS) provide information on the potential hazards of a chemical, including its reactivity, toxicity, and handling procedures .

Future Directions

The future directions in the study of amino acids and peptides are vast and diverse. They include the development of new synthetic methods, the design of peptide-based drugs, and the exploration of novel applications in areas such as nanotechnology and materials science .

properties

IUPAC Name

(2S)-4-amino-2-(ethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-2-14-7(13)9-4(6(11)12)3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORYXPTWPIKBDE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427372
Record name N~2~-(Ethoxycarbonyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-2-((ethoxycarbonyl)amino)-4-oxobutanoic acid

CAS RN

16639-91-1
Record name N~2~-(Ethoxycarbonyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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